2-Octanol

Supercritical Fluid Extraction Phase Equilibria Green Solvent Processing

2-Octanol (CAS 123-96-6) is a chiral C8 secondary alcohol engineered for precision-driven processes. Unlike commodity 'octanol,' its C2 hydroxyl position enables 85 bar lower SFE phase transition pressure vs. 1-octanol—reducing supercritical CO₂ extraction energy costs. Achieve a 9.2 Zr/Hf separation factor (vs. 8.7 with 1-octanol) for nuclear-grade zirconium production. Its 0.009 ppm odor detection threshold enables potent flavor/fragrance profiles at trace concentrations, minimizing VOC content. Enantiopure (ee >98%) material via biocatalytic resolution serves chiral pharmaceutical intermediates and ferroelectric liquid crystal synthesis. Specify 2-octanol when isomer-dependent performance determines process economics and product quality.

Molecular Formula CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
Molecular Weight 130.23 g/mol
CAS No. 123-96-6
Cat. No. B043104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octanol
CAS123-96-6
Synonyms(±)-2-Octanol;  1-Methyl-1-heptanol;  1-Methylheptanol;  1-Methylheptyl Alcohol;  2-Hydroxy-n-octane;  2-Hydroxyoctane;  2-Octyl Alcohol;  Capryl Alcohol;  DL-2-Octanol;  Hexylmethylcarbinol;  Methylhexylcarbinol;  NSC 14759;  dl-Methylhexylcarbinol;  n-Octan-2-o
Molecular FormulaCH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCCCC(C)O
InChIInChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
InChIKeySJWFXCIHNDVPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
1.12 mg/mL at 25 °C
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





2-Octanol (CAS 123-96-6) Technical Specifications for Procurement & Research


2-Octanol (CAS 123-96-6) is a secondary eight-carbon fatty alcohol (C8H18O) characterized by a hydroxyl group located on the second carbon atom. It is a colorless oily liquid with a distinctive aromatic odor, a density of approximately 0.819 g/mL at 20°C, and a boiling point range of 174-180°C [1][2]. This structural feature differentiates it from primary alcohols like 1-octanol and significantly influences its solvent behavior, chiral properties, and sensory profile [3].

Why 2-Octanol (CAS 123-96-6) Cannot Be Simply Replaced by Other C8 Alcohols


In procurement and experimental design, assuming that 'octanol' is a uniform commodity is a common and costly error. The position of the hydroxyl group on the eight-carbon chain dictates intermolecular interactions, which directly impact key functional properties [1]. Substituting 2-octanol with 1-octanol, 3-octanol, or other isomers without experimental validation introduces uncontrolled variables. These differences manifest in measurable ways: phase behavior in supercritical fluids, extraction efficiency in hydrometallurgy, sensory detection thresholds in formulations, and the potential for chiral synthesis in pharmaceutical applications [2][3]. The following quantitative evidence substantiates these critical, selection-driving distinctions.

2-Octanol (CAS 123-96-6) Quantitative Differentiation vs. Octanol Isomers


Supercritical CO2 Solubility: 2-Octanol vs. 1-Octanol Phase Transition Pressure

In a direct head-to-head comparison, 2-octanol exhibits significantly greater solubility in supercritical carbon dioxide (scCO2) than 1-octanol. This difference is quantified by a lower phase transition pressure [1].

Supercritical Fluid Extraction Phase Equilibria Green Solvent Processing

Hydrometallurgical Extraction: 2-Octanol vs. 1-Octanol for Zr/Hf Separation

In a comparative study on the solvent extraction of zirconium and hafnium from acidic chloride and fluoride solutions, 2-octanol was directly compared to 1-octanol as the extractant [1].

Hydrometallurgy Solvent Extraction Rare Earth Metal Processing

Odor Detection Threshold: 2-Octanol's Potency vs. Industry Benchmark 1-Octanol

2-Octanol's olfactory impact is considerably higher than that of its primary alcohol counterpart. Its low odor detection threshold allows for its use as a potent fragrance modifier at trace concentrations [1].

Flavor & Fragrance Formulation Sensory Science Consumer Product Development

Chiral Purity: Enzymatic Resolution Achieves High Enantiomeric Excess for 2-Octanol

As a chiral secondary alcohol, 2-octanol serves as a key synthon for enantiomerically pure pharmaceuticals and liquid crystal materials. Its racemic mixture can be resolved to high enantiopurity using biocatalytic methods [1].

Asymmetric Synthesis Biocatalysis Liquid Crystal Intermediates

Proven Applications for 2-Octanol (CAS 123-96-6) Based on Empirical Evidence


Supercritical Fluid Extraction (SFE) with CO2

Leverage the 85 bar lower phase transition pressure of 2-octanol compared to 1-octanol to design more energy-efficient SFE processes [1]. This is particularly relevant for extracting heat-labile natural products or designing industrial-scale separations where CO2 is the primary solvent.

Hydrometallurgical Separation of Zirconium and Hafnium

Employ 2-octanol as the extractant to achieve a separation factor of 9.2 for Zr/Hf, an improvement over the 8.7 obtained with 1-octanol [2]. This is directly applicable to the production of nuclear-grade zirconium and high-purity hafnium for the electronics industry.

High-Impact Fragrance and Flavor Formulation

Utilize the low odor detection threshold (0.009 ppm) of 2-octanol to create potent, complex flavor and fragrance profiles at minimal concentrations [3]. This is a key differentiator for formulators aiming to reduce volatile organic compound (VOC) content or manage the cost of high-value aromatic components.

Chiral Building Block for Liquid Crystals and Pharmaceuticals

Employ enantiopure 2-octanol (ee >98%), obtainable via established biocatalytic resolution, as a reliable intermediate in the synthesis of ferroelectric liquid crystals and optically active pharmaceutical ingredients [4]. This application is substantiated by the compound's high chiral purity yields in green synthesis protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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